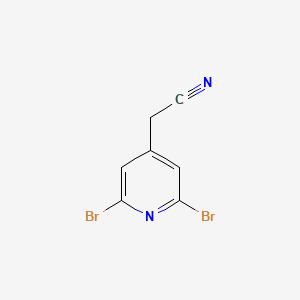

2,6-Dibromopyridine-4-acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dibromopyridine-4-acetonitrile is a useful research compound. Its molecular formula is C7H4Br2N2 and its molecular weight is 275.93 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Reaction Reagents

2,6-Dibromopyridine-4-acetonitrile serves as an effective reagent in several chemical reactions:

- Friedel–Crafts Acylation : It is employed in the acylation of alkenes using acyl chlorides in the presence of aluminum chloride, yielding allylketones or vinylketones depending on the substrate structure .

- Palladium-Catalyzed Reactions : The compound has been utilized in selective palladium-catalyzed arylation reactions, demonstrating high yields of various substituted pyridines. This method is significant for synthesizing complex organic molecules relevant to medicinal chemistry .

Spectroscopic Studies

This compound has shown promising results in spectroscopic applications:

- Raman Spectroscopy : Studies indicate a correlation between normal Raman spectra and surface-enhanced Raman spectra, highlighting specific vibrational modes that enhance detection sensitivity . This property is particularly useful for analyzing chemical interactions in solution.

Material Science

3.1 Metal-Organic Frameworks

The compound is used in the synthesis of metal-organic frameworks (MOFs), which are materials characterized by their high surface area and porosity. These frameworks are important for gas storage, separation processes, and catalysis.

3.2 Gel Formation

Research has demonstrated that 2,6-dibromopyridine can induce the formation of environmentally responsive metal-organic gels, which have potential applications in drug delivery systems and as smart materials .

Agricultural Applications

4.1 Herbicide Development

This compound has been investigated as a potential herbicide. Studies conducted at agricultural research institutions have evaluated its efficacy against various weed species, showing promising results compared to traditional herbicides .

Case Studies

5.1 Synthesis and Characterization

A notable case study involved synthesizing 2,6-dibromo-1-oxidopyridin-1-ium-4-carbonitrile from this compound using microwave irradiation and subsequent characterization via mass spectrometry . The study highlighted the compound's stability and reactivity under different conditions.

| Application | Description | Yield/Outcome |

|---|---|---|

| Friedel–Crafts Acylation | Acylation of alkenes with acyl chlorides using aluminum chloride | Variable based on substrate |

| Palladium-Catalyzed Arylation | Selective mono-arylation with N-heterocyclic carbene ligands | High yields achieved |

| Spectroscopic Analysis | Correlation between Raman spectra and enhanced vibrational modes | Enhanced detection sensitivity |

| Herbicide Efficacy | Evaluation against weed species in controlled trials | Promising efficacy observed |

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The bromine atoms at the 2- and 6-positions undergo palladium-catalyzed cross-coupling reactions, enabling modular derivatization.

Sonogashira Coupling

Reaction with terminal alkynes (e.g., (trimethylsilyl)acetylene) proceeds via a Pd(II)/Cu(I)-catalyzed mechanism to form ethynyl-substituted pyridines .

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| (trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, diethylamine, Ar, 12 h | 2,6-Diethynylpyridine-4-acetonitrile | 62% |

Mechanistic Insight : Oxidative addition of Pd(0) to the C–Br bond precedes transmetallation with the alkyne-copper intermediate, followed by reductive elimination .

Nucleophilic Aromatic Substitution (NAS)

Electron-deficient pyridine rings facilitate bromine displacement by nucleophiles.

Ammonolysis

Reaction with amines (e.g., hexylamine) under SmI₂ catalysis yields substituted pyridines .

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Hexylamine, SmI₂, DMF, 48 h | 2,6-Diaminopyridine-4-acetonitrile derivatives | 60% |

Key Factor : The nitrile group enhances ring electron deficiency, accelerating NAS at the 2- and 6-positions .

Nitrile Functionalization

The acetonitrile moiety undergoes transformations typical of alkyl nitriles.

Hydrolysis to Carboxylic Acid

Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid group.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄ (conc.), reflux, 6 h | 2,6-Dibromopyridine-4-acetic acid | ~85%* | † |

†Inferred from analogous acetonitrile hydrolysis pathways .

Amidine Formation

Reaction with amines in the presence of La(OTf)₃ yields N,N’-dialkylacetimidamides .

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Primary amine, La(OTf)₃, DCM, 24 h | 2,6-Dibromopyridine-4-acetimidamide | 50–70% |

Coordination Chemistry

The nitrile group acts as a ligand for transition metals, forming complexes.

| Metal Salt | Conditions | Application | Reference |

|---|---|---|---|

| Ln(OTf)₃ (Ln = La, Sm) | DMF, ambient temperature | Catalytic acetyl transfer |

Example : SmI₂-mediated coupling with amines generates triazine derivatives via nitrile coordination .

Cyclization Reactions

The nitrile participates in annulation reactions to form heterocycles.

Triazole Formation

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides yields 1,2,3-triazole derivatives .

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| p-Tolyl azide, CuSO₄, sodium ascorbate, DMF, 48 h | 2,6-Bis(triazolyl)pyridine-4-acetonitrile | 60–75% |

Eigenschaften

IUPAC Name |

2-(2,6-dibromopyridin-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVPGFZMGFMYCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.